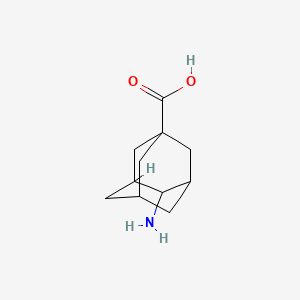

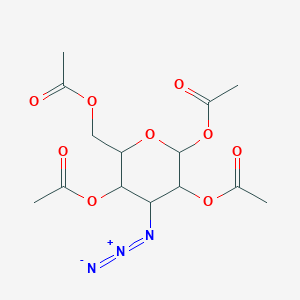

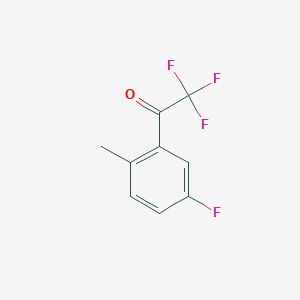

![molecular formula C6H10ClN3 B1321347 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 62002-31-7](/img/structure/B1321347.png)

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives is a topic of interest in several studies. For instance, one derivative, 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium chloride hydrate, was synthesized and characterized using IR-NMR spectroscopy and single-crystal X-ray diffraction . Another study describes the synthesis of a novel series of tetracyclic imidazo[4,5-b]pyridine derivatives with potential antiproliferative activity against human cancer cells . Additionally, a method for synthesizing imidazo[1,2-a]pyridines through the reaction of 2H-azirines with 2-chloropyridines has been reported, which involves the formation of an electrophilic species that undergoes cyclization .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their potential interactions with biological targets. The first paper provides a detailed analysis of the molecular geometry, vibrational frequencies, and NMR chemical shift values using density functional theory (DFT) calculations, which are compared with experimental data . This level of structural analysis is essential for predicting the behavior of these molecules in biological systems and for designing derivatives with enhanced activity.

Chemical Reactions Analysis

The chemical reactivity of imidazo[4,5-c]pyridine derivatives is influenced by their molecular structure. For example, the introduction of amino side chains on the tetracyclic skeleton significantly impacts the antiproliferative activity of these compounds . The position of the nitrogen atom in the pyridine ring is particularly important for enhancing this activity. The interaction of these derivatives with DNA and RNA, which may involve binding to specific structures such as G-quadruplexes, is also affected by the position of these side chains .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-c]pyridine derivatives are closely related to their biological activities. The study of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives revealed their potential as antidiabetic and antioxidant agents, as well as their ability to inhibit β-glucuronidase . The antiglycation and antioxidant activities of these compounds were evaluated, and some derivatives showed better activity than standard drugs. The molecular docking studies provided insights into the interaction of these compounds with the β-glucuronidase enzyme, which is important for understanding their mechanism of action .

Wissenschaftliche Forschungsanwendungen

P2X7 Receptor Antagonism

A study by Swanson et al. (2016) described the synthesis and structure-activity relationship of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives as P2X7 antagonists. These compounds, particularly JNJ 54166060, demonstrated potent P2X7 receptor antagonism, high oral bioavailability, and favorable safety margins in preclinical species, highlighting their potential for therapeutic applications in diseases associated with P2X7 receptor activity (Swanson et al., 2016).

VEGFR-2 Kinase Inhibition

Han et al. (2012) identified a series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as new VEGFR-2 kinase inhibitors. These compounds were synthesized and evaluated for their ability to inhibit VEGFR-2 kinase activity, suggesting their potential use in cancer therapy by targeting angiogenesis (Han et al., 2012).

Antimicrobial and Anticancer Activity

A study on the synthesis of novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives by Banda et al. (2016) explored their antimicrobial and anticancer activities. The compounds demonstrated promising results in screening against various microbial strains and cancer cell lines, indicating their potential as novel therapeutic agents (Banda et al., 2016).

Corrosion Inhibition

Research by Saady et al. (2021) evaluated the performance of imidazo[4,5-b] pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. The study combined experimental techniques with computational approaches to demonstrate the high inhibition efficiency of these compounds, suggesting their application in corrosion protection technologies (Saady et al., 2021).

Catalyzed Synthesis Techniques

Wilson et al. (2014) developed copper- and palladium-catalyzed amidation reactions for synthesizing substituted imidazo[4,5-c]pyridines. This work provided valuable methodologies for the efficient and selective synthesis of these compounds, broadening the scope of their potential applications in various fields of chemistry and biology (Wilson et al., 2014).

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNMCZLZDPGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586003 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride | |

CAS RN |

62002-31-7 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

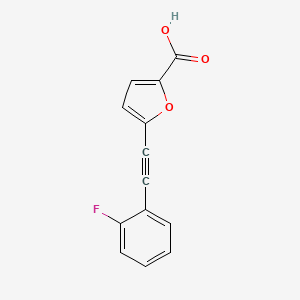

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

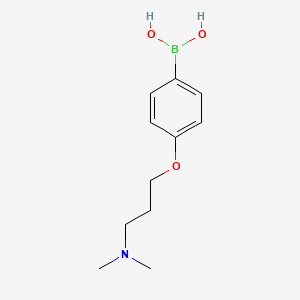

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)